molecular formula C22H19ClFN5O3 B2970156 2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922059-80-1

2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No. B2970156
CAS RN: 922059-80-1
M. Wt: 455.87
InChI Key: GKXMTYIUFSJWKT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[3,4-d]pyrimidin-1-yl group, a fluorobenzyl group, and a chlorophenoxy group. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, and the pyrazolo[3,4-d]pyrimidin-1-yl group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Biological Evaluation

Novel Pyrazolo[1,5-a]pyrimidines as TSPO Ligands : A study by Damont et al. (2015) introduced a series of novel pyrazolo[1,5-a]pyrimidines, designed to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These derivatives showed subnanomolar affinity for TSPO, comparable to the reference compound DPA-714. Two derivatives were radiolabeled with fluorine-18 for positron emission tomography (PET) imaging in a rodent model of neuroinflammation, demonstrating their potential as in vivo PET-radiotracers for neuroinflammation imaging Damont et al., 2015.

Antimicrobial and Anticancer Properties : Research by Patel et al. (2009) explored the synthesis of 4-oxo-thiazolidine derivatives, starting with ethyl (4-chlorophenoxy)acetate. These derivatives were evaluated for their antimicrobial properties, revealing potential therapeutic applications. While the study directly does not mention the exact compound , it highlights the diverse biological activities of structurally related compounds Patel et al., 2009.

Anticancer Activity

Design and Synthesis for Anticancer Activity : A study by Al-Sanea et al. (2020) focused on designing, synthesizing, and evaluating the anticancer activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. One compound exhibited appreciable growth inhibition against various cancer cell lines, showcasing the potential of these derivatives in anticancer therapy Al-Sanea et al., 2020.

Novel Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide Derivatives as Coordination Complexes : Chkirate et al. (2019) synthesized and characterized two pyrazole-acetamide derivatives, forming coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, suggesting potential applications in mitigating oxidative stress-related conditions Chkirate et al., 2019.

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. It could also involve investigating its mechanism of action and potential applications .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c23-16-3-7-18(8-4-16)32-13-20(30)25-9-10-29-21-19(11-27-29)22(31)28(14-26-21)12-15-1-5-17(24)6-2-15/h1-8,11,14H,9-10,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXMTYIUFSJWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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